molecular formula C18H22N4O2 B4519884 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B4519884
M. Wt: 326.4 g/mol
InChI Key: LWAQXYZOLQERMD-UHFFFAOYSA-N
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Description

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is related to a family of chemicals involved in various synthetic processes. For instance, Ledenyova et al. (2018) described the synthesis of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing the intricate chemical reactions these compounds can undergo, such as ANRORC rearrangement (Ledenyova et al., 2018).

Biological and Medicinal Applications

Various derivatives of pyrazole and isoxazole, similar to the compound , have been synthesized and evaluated for their biological activities. Zheng et al. (2010) synthesized a series of pyrazol-1-yl-phenylethanol derivatives, finding that some compounds exhibited potential in suppressing lung cancer cell growth (Zheng et al., 2010). Similarly, Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase agents' properties (Rahmouni et al., 2016).

Material Science and Sensing Applications

In material science, compounds like this compound have been used in the development of sensitive materials. Abdel-Rahman et al. (2023) synthesized polyamide-conductive polymers based on aromatic moieties for detecting anticancer drugs electrochemically, indicating a potential application in biosensing (Abdel-Rahman et al., 2023).

Properties

IUPAC Name

3-(1-ethyl-5-methylpyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-22-13(2)15(12-20-22)16-11-17(24-21-16)18(23)19-10-9-14-7-5-4-6-8-14/h4-8,12,17H,3,9-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQXYZOLQERMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC(C2)C(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 6
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3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide

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